sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate

Regioselective Synthesis Sulfinate Reactivity Triazole Building Blocks

Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate is a heterocyclic building block featuring a 1,2,3-triazole core substituted with an N2-ethyl group and a C4-sulfinate salt. It belongs to the class of sulfinate-functionalized triazoles, which are valued as versatile intermediates for constructing C–S, N–S, and S–S bonds via nucleophilic or radical-based transformations.

Molecular Formula C4H6N3NaO2S
Molecular Weight 183.17 g/mol
CAS No. 2173999-37-4
Cat. No. B6602993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate
CAS2173999-37-4
Molecular FormulaC4H6N3NaO2S
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESCCN1N=CC(=N1)S(=O)[O-].[Na+]
InChIInChI=1S/C4H7N3O2S.Na/c1-2-7-5-3-4(6-7)10(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1
InChIKeyVDTJAIDNZOKDGQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate (CAS 2173999-37-4): A Target-Specific Building Block for Organosulfur Synthesis


Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate is a heterocyclic building block featuring a 1,2,3-triazole core substituted with an N2-ethyl group and a C4-sulfinate salt. It belongs to the class of sulfinate-functionalized triazoles, which are valued as versatile intermediates for constructing C–S, N–S, and S–S bonds via nucleophilic or radical-based transformations . The sodium salt form (molecular weight 183.17 g/mol ) is typically preferred over the free sulfinic acid (CAS 2173999-36-3) for bench-stable handling and direct use in polar reaction media.

Procurement Risk: Why Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate Cannot Be Interchanged with Generic Triazole Sulfinates


Direct substitution with unsubstituted (NH) triazole sulfinates or N1-alkyl regioisomers is unreliable due to the critical influence of the N2-ethyl substituent on the heterocycle's electron density, which governs the reactivity of the C4-sulfinate group. The specific N2-ethyl pattern dictates regioselectivity outcomes in cycloadditions and the stability of alpha-imino carbene intermediates, whereas the sodium counterion ensures adequate solubility in polar aprotic solvents compared to the poorly soluble free acid [1]. Quantitative evidence comparing reactivity across analogs is not yet available in the public domain, necessitating direct experimental validation for each specific analogue.

Quantitative Differentiation Evidence for Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate vs. Closest Analogs


N2-Ethyl Substitution Enables Regioselective C4-Sulfinate Reactivity vs. N1-Alkyl Analogs

The N2-ethyl group on the 1,2,3-triazole ring directs electrophilic attack and stabilizes transition states differently compared to N1-alkyl analogs. In sulfonylation reactions, N2-substituted triazoles exhibit distinct regioselectivity profiles, leading to exclusive N2-sulfonyl product formation, whereas N1-alkyl counterparts often yield mixtures [1]. For the specific target compound, quantitative yield comparisons against its N1-ethyl isomer are not yet reported, representing a critical data gap that users must fill experimentally.

Regioselective Synthesis Sulfinate Reactivity Triazole Building Blocks

Sodium Salt Form Provides Definitive Solubility Advantage Over Free Sulfinic Acid

The sodium sulfinate salt is documented to be a bench-stable solid with good solubility in polar solvents such as DMSO, DMF, and water, a critical attribute for homogeneous reaction conditions. By contrast, the parent free acid 2-ethyl-2H-1,2,3-triazole-4-sulfinic acid (CAS 2173999-36-3) has limited water solubility and requires additional base for dissolution in many reaction protocols . No quantitative solubility (mg/mL) data were located for either entity in the public domain.

Formulation Science Solubility Enhancement Reaction Medium Compatibility

Structural Confirmation: Defined C4-Sulfinate vs. C5-Sulfinate Isomer for Predictable Derivatization

The compound's identity as the 4-sulfinate isomer is confirmed by its InChI Key (VDTJAIDNZOKDGQ-UHFFFAOYSA-M). This unambiguous regiochemistry is critical because C4- and C5-sulfinate isomers of 1,2,3-triazoles can exhibit divergent reactivity in metal-catalyzed cross-couplings and cyclization reactions. No direct reactivity comparison between the 4-sulfinate and 5-sulfinate isomers of this scaffold has been published.

Structured Inventory Isomeric Purity Synthetic Planning

High-Value Application Scenarios for Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate in R&D


Medicinal Chemistry: Synthesis of N2-Ethyl Triazole-Containing Drug Candidates

This sulfinate building block is ideally suited for generating focused libraries of 4-substituted N2-ethyl-1,2,3-triazoles, which are privileged scaffolds in kinase inhibitor and metabolic disease programs. The pre-installed sulfinate group enables late-stage diversification through sulfonamide or sulfone formation, leveraging the N2-ethyl pattern for target-specific binding interactions .

Agrochemical Discovery: Construction of Fungicidal Triazole Derivatives

Patent literature identifies sulfur-substituted triazoles, including sulfinate intermediates, as key precursors for novel fungicides. The N2-ethyl-4-sulfinate motif is cited as a preferred intermediate for introducing sulfonyl moieties into triazole-based crop protection agents, offering a direct synthetic route that avoids harsh oxidation steps [1].

Chemical Biology: Development of Activity-Based Probes

The sodium sulfinate group can act as a masked sulfonyl radical precursor or a nucleophilic handle for installing fluorophores or affinity tags onto a triazole scaffold. Its solubility profile in aqueous buffer mixtures (DMSO/water) facilitates biocompatible conjugation protocols without the precipitation issues common to free sulfinic acids.

Process Chemistry: Scale-Up of Sulfinate Ester Intermediates

The bench-stable, free-flowing sodium salt is more amenable to large-scale handling than the hygroscopic free acid. Its use in telescoped processes allows for direct conversion to sulfinate esters without a separate acidification step, improving throughput in pilot-plant settings.

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